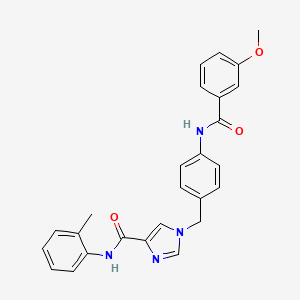

1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-18-6-3-4-9-23(18)29-26(32)24-16-30(17-27-24)15-19-10-12-21(13-11-19)28-25(31)20-7-5-8-22(14-20)33-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYRSVBYUHATSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3-methoxybenzoic acid and o-toluidine. These intermediates undergo a series of reactions, including amide bond formation, imidazole ring construction, and benzylation.

Amide Bond Formation: The reaction between 3-methoxybenzoic acid and o-toluidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine results in the formation of 3-methoxybenzamido-o-tolyl.

Imidazole Ring Construction: The next step involves the cyclization of the amide intermediate with glyoxal and ammonium acetate to form the imidazole ring.

Benzylation: Finally, the benzylation of the imidazole derivative with benzyl chloride in the presence of a base like potassium carbonate yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.

Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of 1-(4-(3-hydroxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide.

Reduction: Formation of 1-(4-(3-methoxybenzylamino)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. Compounds similar to 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide have shown efficacy in modulating key pathways involved in tumor growth and proliferation. For instance, imidazole derivatives can inhibit microtubule dynamics by targeting kinesin spindle protein (KSP), a critical player in mitosis. This mechanism suggests that such compounds could serve as novel anticancer agents .

Antimicrobial Properties

Research indicates that imidazole derivatives possess antimicrobial properties, making them useful in treating infections caused by various pathogens. The structural modifications in this compound may enhance its activity against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry examined a series of imidazole derivatives, including compounds structurally related to this compound. These compounds were tested for their ability to inhibit cancer cell lines, demonstrating significant cytotoxic effects and highlighting their potential as therapeutic agents against specific cancers .

Case Study 2: Antimicrobial Testing

In a separate investigation, derivatives of the compound were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications improved efficacy against resistant strains, suggesting a pathway for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazole-4-Carboxamides

1-(4-(4-Chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

- Structural Differences : The 3-methoxy group in the target compound is replaced with a 4-chloro substituent on the benzamido moiety .

- Molecular Formula : C₂₅H₂₁ClN₄O₂ (MW: 444.9) vs. the target compound’s estimated formula C₂₅H₂₃N₄O₃ (MW: ~443.5).

- Impact of Substituent: Electron Effects: Chloro (electron-withdrawing) vs. Solubility: The chloro substituent may reduce aqueous solubility compared to the methoxy group.

1-(4-(2-Cyclohexylacetamido)benzyl)-N-(m-tolyl)-1H-imidazole-4-carboxamide

- Structural Differences :

- Molecular Formula : C₂₆H₃₀N₄O₂ (MW: 430.5).

- Stereochemical Effects: The cyclohexyl group introduces conformational rigidity, which may influence binding specificity.

Benzimidazole Derivatives

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide

- Core Structure : Benzimidazole (fused benzene-imidazole ring) vs. the target’s single imidazole ring .

- Functional Groups: A cyano group (electron-withdrawing) and methyl substituent on the benzamide.

- Biological Implications: Benzimidazoles are known for broader pharmacological activities (e.g., antiparasitic, anticancer), but their larger aromatic systems may increase toxicity risks compared to imidazoles.

2-(1-(3-Benzamidopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide

Pharmacological and Docking Comparisons

Co-Crystallized Ligand X77 (Reference in Antiviral Studies)

- Structure: N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridine-3-yl)ethyl]-1H-imidazole-4-carboxamide .

- Binding Affinity : Docking score of −8.05 kcal/mol.

- Comparison : The target compound’s o-tolyl and 3-methoxybenzamido groups may occupy different binding pockets compared to X77’s tert-butyl and pyridine moieties.

Data Tables

Table 1: Structural and Molecular Comparisons

Table 2: Functional Group Impact on Properties

| Substituent | Electronic Effect | Solubility Trend | Likely Pharmacological Impact |

|---|---|---|---|

| 3-Methoxybenzamido | Electron-donating | Moderate | Enhanced hydrogen bonding potential |

| 4-Chlorobenzamido | Electron-withdrawing | Low | Increased membrane permeability |

| Cyclohexylacetamido | Neutral/Aliphatic | Very low | Improved lipid bilayer penetration |

| Cyano (in benzimidazole) | Electron-withdrawing | Low | Target-specific electronic interactions |

Biological Activity

The compound 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide is a synthetic derivative of imidazole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of an imidazole ring, a carboxamide group, and aromatic substituents that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that imidazole derivatives often exhibit anti-inflammatory , antiviral , and anticancer properties. The specific mechanisms include:

- Inhibition of Kinases : Compounds similar to imidazole-4-carboxamide have been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival .

- Immune Modulation : Studies suggest that this compound may enhance immune responses by modulating checkpoint inhibitors, thus potentially improving the efficacy of existing cancer therapies .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Case Studies

- Anticancer Activity : In a study involving mice treated with cisplatin, the administration of imidazole-4-carboxamide resulted in increased peritumoral infiltration of T cells compared to controls. This suggests a potential role as an adjuvant therapy in cancer treatment .

- Antiviral Efficacy : A study evaluated the antiviral effects of imidazole derivatives against influenza A (H1N1) and Coxsackie B3 viruses, demonstrating significant inhibition of viral replication .

- Inflammation Reduction : Research showed that this compound could significantly block the upregulation of PD-L1 induced by inflammatory stimuli, indicating its potential as an anti-inflammatory agent .

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the pharmacokinetics of imidazole derivatives. For instance, a study demonstrated effective synthesis methods that enhance yield and purity, which are crucial for further biological evaluations .

Additionally, the compound's selectivity for specific biological targets has been characterized through various assays, revealing promising results in both in vitro and in vivo models.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide?

- Methodology : Utilize a multi-step approach involving condensation of 3-methoxybenzoyl chloride with 4-aminobenzylamine to form the 3-methoxybenzamido-benzyl intermediate. Subsequent coupling with N-(o-tolyl)-1H-imidazole-4-carboxamide via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert atmosphere (N₂/Ar) yields the target compound. Purification via silica gel chromatography with acetone:hexane:ethyl acetate (1:4:2) is recommended for optimal resolution .

- Key Data : Yield optimization (e.g., 62–85% for analogous imidazole derivatives) depends on stoichiometric ratios and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Tools :

- 1H/13C-NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.51–8.34 ppm for benzyl groups) and carboxamide NH signals (δ 10.55–12.51 ppm) .

- HRMS : Validate molecular weight (e.g., [M + Na]+ calculated for C₁₇H₁₃N₃O₂Na: 314.09055) with <1 ppm error .

- HPLC : Use reverse-phase C18 columns (ACN:H₂O gradient) to assess purity (>98%) .

Q. What solubility and stability profiles should be considered for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS pH 7.4) with sonication. Analogous imidazole-carboxamides show solubility limits at ~10 mM in DMSO .

- Stability : Monitor degradation via LC-MS under physiological conditions (37°C, 72 hr). Store at –20°C under desiccation to prevent hydrolysis .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data between in vitro and in vivo models?

- Case Study : For mGlu2 modulators like THIIC (structurally related), discrepancies arise due to blood-brain barrier penetration and metabolite interference. Validate target engagement via cerebrospinal fluid (CSF) analysis (e.g., tele-methylhistamine reduction) and sleep EEG biomarkers .

- Experimental Design : Compare IC₅₀ values (e.g., PARP inhibition at 4 nM in vitro) with tumor growth inhibition in xenograft models. Use pharmacokinetic profiling (AUC, Cmax) to correlate exposure-efficacy .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Key Modifications :

- Benzyl Substituents : Replace 3-methoxy with 4-fluoro to enhance PARP-1/2 affinity (IC₅₀ <5 nM) .

- Imidazole Core : Introduce methyl groups at N1 to improve metabolic stability (e.g., t½ increase from 2.1 to 4.8 hr in liver microsomes) .

Q. What in vivo models are suitable for evaluating neuroprotective or anticancer effects?

- Neuroprotection : Use the rat stress-induced hyperthermia assay (anxiolytic activity) or mouse forced-swim test (antidepressant-like effects). Dose at 10–30 mg/kg (oral) and measure cerebellar cGMP levels .

- Anticancer : Test in BRCA-deficient cell lines (e.g., MDA-MB-436) with olaparib as a control. Monitor γH2AX foci formation (DNA damage marker) .

Q. How can researchers resolve contradictions in enzyme inhibition assays?

- Case Example : Variability in PARP inhibition assays may stem from differences in NAD+ concentrations or assay temperatures. Standardize conditions (25°C, 100 µM NAD+) and validate with orthogonal methods (e.g., cellular PARylation assays) .

- Statistical Analysis : Apply Grubbs’ test to exclude outliers and use replicates (n ≥ 6) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.